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Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B7809020 Get Quote

Introduction
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used

method for determining the total antioxidant capacity of various samples, including plant

extracts. This spectrophotometric assay is based on the ability of antioxidants to scavenge the

stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the pre-

formed radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm.

The degree of discoloration is proportional to the concentration of antioxidants present in the

sample.

Principle of the Assay
The ABTS assay involves the generation of the ABTS•+ radical cation by reacting ABTS with a

strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution

is then diluted to a specific absorbance. When a plant extract containing antioxidants is added,

the antioxidants donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing

a reduction in absorbance. The extent of this decolorization, measured at 734 nm, is indicative

of the scavenging activity of the antioxidants in the plant extract.
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Caption: Principle of the ABTS radical scavenging assay.

Experimental Protocols
Preparation of Reagents

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL

of deionized water.

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium

persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16

hours before use. This solution is stable for up to two days when stored in the dark at room

temperature.

Phosphate Buffered Saline (PBS): pH 7.4.

Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble analog of

vitamin E) in a suitable solvent (e.g., ethanol) and then prepare a series of dilutions (e.g.,

100, 200, 400, 600, 800 µM) to be used for the standard curve.
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Preparation of Plant Extracts
The preparation method will vary depending on the plant material and the target compounds. A

general procedure for preparing a methanolic extract is provided below:

Drying: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant

weight.

Grinding: Grind the dried plant material into a fine powder.

Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a

suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v) for a defined period

(e.g., 24 hours) with occasional shaking.

Filtration: Filter the mixture through Whatman No. 1 filter paper.

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary

evaporator to obtain the crude extract.

Storage: Store the extract at -20 °C until further analysis.

Sample Preparation for Assay: Dissolve a known weight of the crude extract in a suitable

solvent (e.g., methanol or water) to prepare a stock solution, from which serial dilutions are

made for the assay.

ABTS Assay Protocol
Dilution of ABTS•+ Working Solution: Before use, dilute the ABTS•+ working solution with a

suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

Reaction Mixture:

Pipette 1.0 mL of the diluted ABTS•+ solution into a cuvette.

Add 100 µL of the plant extract solution (or Trolox standard solution for the standard

curve).

For the blank, add 100 µL of the solvent used to dissolve the plant extract.
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Incubation: Incubate the reaction mixture at room temperature for a specific time, which can

range from 6 to 30 minutes, depending on the specific protocol.

Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm using

a spectrophotometer.
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Caption: Experimental workflow for the ABTS assay.
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Data Presentation
Calculation of Scavenging Activity
The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100

Where:

A_control is the absorbance of the control (ABTS•+ solution without the sample).

A_sample is the absorbance of the sample (ABTS•+ solution with the plant extract).

Standard Curve
A standard curve is generated by plotting the percentage of inhibition against the concentration

of Trolox. The equation of the line (y = mx + c) obtained from the linear regression of the

standard curve is used to determine the Trolox equivalent antioxidant capacity (TEAC).

Trolox Equivalent Antioxidant Capacity (TEAC)
The antioxidant activity of the plant extract is expressed as TEAC, which is defined as the

concentration of Trolox that has the same antioxidant activity as the sample. The TEAC value is

typically expressed as µM of Trolox equivalents per milligram of the dry extract (µM TE/mg

DW).

Table 1: Example of Raw Data for Trolox Standard Curve
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Trolox
Concentrati
on (µM)

Absorbance
at 734 nm
(Replicate
1)

Absorbance
at 734 nm
(Replicate
2)

Absorbance
at 734 nm
(Replicate
3)

Average
Absorbance

% Inhibition

0 (Control) 0.702 0.700 0.701 0.701 0.00

100 0.589 0.591 0.590 0.590 15.83

200 0.475 0.478 0.476 0.476 32.10

400 0.251 0.255 0.253 0.253 63.91

600 0.128 0.130 0.129 0.129 81.60

800 0.065 0.067 0.066 0.066 90.58

Table 2: Example of Antioxidant Activity of Plant
Extracts

Plant Extract
(Concentration)

Average
Absorbance at 734
nm

% Inhibition
TEAC (µM TE/mg
DW)

Extract A (100 µg/mL) 0.421 39.94 250.5

Extract B (100 µg/mL) 0.315 55.06 385.2

Extract C (100 µg/mL) 0.530 24.39 145.8

Considerations and Troubleshooting
Interference: Compounds in the plant extract that absorb at 734 nm can interfere with the

assay. A proper blank, containing the plant extract and the solvent without the ABTS•+

solution, should be run to correct for this.

Solubility: Ensure that the plant extract is fully dissolved in the chosen solvent.

Reaction Time: The incubation time can influence the results. It is important to standardize

the incubation time across all samples and standards.
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pH: The pH of the reaction mixture can affect the antioxidant activity. The use of a buffer,

such as PBS, is recommended to maintain a constant pH.

Light Sensitivity: The ABTS•+ radical is light-sensitive. Therefore, the preparation and

storage of the ABTS•+ working solution should be done in the dark.

To cite this document: BenchChem. [Application Notes: ABTS Assay for Measuring
Antioxidant Activity in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7809020#abts-assay-for-measuring-antioxidant-
activity-in-plant-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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